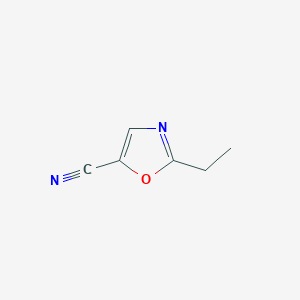

2-Ethyloxazole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2-ethyl-1,3-oxazole-5-carbonitrile |

InChI |

InChI=1S/C6H6N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3 |

InChI Key |

GTIMNBOAZGDTNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(O1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyloxazole 5 Carbonitrile and Analogs

Direct Formation of the Oxazole (B20620) Heterocycle Incorporating Ethyl and Carbonitrile Moieties

The most direct approaches to 2-ethyloxazole-5-carbonitrile involve the cyclization of precursors that already contain the ethyl and a cyano or cyano-precursor group. These methods are advantageous as they build the core structure in a single, often high-yield, step.

Classical and Modified Cyclization Reactions for Oxazole Ring Construction

A variety of named reactions in organic chemistry have been foundational in the synthesis of oxazoles. ijpsonline.comijpsonline.comtandfonline.com While some are more general, their principles can be adapted for the specific synthesis of 2-ethyl-5-cyano-substituted oxazoles.

The Robinson-Gabriel synthesis is a powerful method for forming oxazoles through the intramolecular cyclization and dehydration of 2-acylamino ketones. ijpsonline.comwikipedia.org This reaction is catalyzed by a cyclodehydrating agent. wikipedia.org The general mechanism involves the protonation of the acylamino keto group, followed by cyclization and subsequent dehydration to yield the 2,5-disubstituted oxazole. ijpsonline.com While traditionally using agents like sulfuric acid, which can lead to lower yields, modern adaptations have employed reagents like polyphosphoric acid to improve outcomes to 50-60%. ijpsonline.comijpsonline.com

For the specific synthesis of this compound, the starting material would be an N-acyl-α-amino ketone where the acyl group is a propionyl group (to provide the 2-ethyl substituent) and the ketone portion contains a cyano group. The general scheme is as follows:

Scheme 1: General Robinson-Gabriel Synthesis

| Reactant | Reagent | Product |

|---|---|---|

| 2-Acylamino-ketone | Cyclodehydrating Agent (e.g., H₂SO₄, PPA) | 2,5-Disubstituted Oxazole |

A notable extension of this method involves the oxidation of β-keto amides followed by cyclodehydration, which has been used in the synthesis of various substituted oxazoles. wikipedia.org

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.orgcutm.ac.in This dehydration reaction typically proceeds under mild conditions. wikipedia.org The reactants, a cyanohydrin derived from an aldehyde and another aldehyde, are usually used in equimolar amounts. wikipedia.org

To synthesize a this compound analog using this method, one would theoretically react a cyanohydrin with propionaldehyde (B47417). The cyanohydrin would need to be chosen to ultimately yield the 5-carbonitrile substituent. The general reaction is illustrated below:

Scheme 2: General Fisher Oxazole Synthesis

| Reactants | Conditions | Product |

|---|---|---|

| Cyanohydrin + Aldehyde | Anhydrous HCl, Ether | 2,5-Disubstituted Oxazole |

An example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in While typically used for aromatic substituents, aliphatic compounds have also been employed. wikipedia.org

The Van Leusen oxazole synthesis, developed in 1972, is a highly effective one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.commdpi.comnih.gov The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to form the oxazole. ijpsonline.comnih.govorganic-chemistry.org

This method is particularly relevant for synthesizing 5-cyano-oxazoles. By using an appropriate aldehyde, the 5-position can be functionalized as desired. For this compound, a modification of this reaction would be necessary, as the standard Van Leusen synthesis yields an unsubstituted C2 position. However, related isocyanide-based methodologies offer a pathway. For instance, the coupling of an acyl chloride with an isocyanide can lead to 2,5-disubstituted oxazoles. rsc.org

A one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aliphatic halides, and various aldehydes in ionic liquids, demonstrating the versatility of isocyanide-based methods. mdpi.comorganic-chemistry.org

Table 1: Examples of Van Leusen and Isocyanide-Based Oxazole Syntheses

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted Oxazole | ijpsonline.comnih.gov |

| 2-Chloroquinoline-3-carbaldehyde, TosMIC | K₂CO₃, EtOH | 5-(2-Chloroquinolin-3-yl)oxazole | nih.gov |

| Aldehydes, TosMIC, Aliphatic Halides | Ionic Liquid | 4,5-Disubstituted Oxazoles | mdpi.com |

| Acyl Chloride, Isocyanide | Mild Base | 2,5-Disubstituted Oxazoles | rsc.org |

The cycloisomerization of propargylic amides is a modern and efficient route to polysubstituted oxazoles. ijpsonline.com These reactions can be catalyzed by transition metals or proceed under metal-free conditions. tu-dortmund.dearkat-usa.org For instance, a transition metal-free method utilizes in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to facilitate the cycloisomerization of propargylic amides into oxazoles. tu-dortmund.de

To generate this compound via this route, one would start with an N-propargylamide bearing a propionyl group. The subsequent cyclization would form the 2-ethyl-oxazole ring. The substituent at the 5-position would depend on the substitution of the propargyl group.

Palladium-catalyzed cycloisomerization reactions of N-propargylamides have also been developed, often in tandem with other reactions like allylation, to produce highly functionalized oxazoles. sci-hub.se Zinc(II) triflate has been shown to catalyze a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to yield oxazoles with a CF₃-substituted alcohol unit. mdpi.com These examples highlight the adaptability of cycloisomerization for creating diverse oxazole structures.

The synthesis of oxazoles can also be achieved through the oxidation of the corresponding oxazoline precursors. tandfonline.com Oxazolines are the dihydro-analogs of oxazoles and can often be synthesized with greater ease or stereocontrol. The final step is an oxidation to introduce the double bond and form the aromatic oxazole ring.

For the synthesis of this compound, this would involve the preparation of 2-ethyl-5-cyano-oxazoline. The subsequent oxidation would yield the target compound. Various oxidizing agents can be employed for this transformation. This two-step approach allows for the separate construction of the substituted dihydro-heterocycle followed by aromatization.

Erlenmeyer-Plochl and Davidson Reactions

The Erlenmeyer-Plochl reaction is a classic method for synthesizing oxazol-5-(4H)-ones, also known as azlactones. researchgate.netsci-hub.se This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). sci-hub.seresearchgate.net The resulting azlactones are versatile intermediates that can be converted to various derivatives. For instance, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, a potent immunomodulator and tyrosinase inhibitor, can be synthesized via an Erlenmeyer-Plochl reaction. sci-hub.se The reaction conditions can be optimized using different catalysts and solvents, and even solvent-free conditions have been explored to improve yields and align with green chemistry principles. sci-hub.seresearchgate.net

The Davidson reaction provides a route to oxazoles from α-acyloxyketones. princeton.edusemanticscholar.org This method, along with the Robinson-Gabriel synthesis, is a fundamental approach to constructing the oxazole ring. semanticscholar.orgtandfonline.com These classical methods, while foundational, often require harsh reaction conditions or multi-step preparations of starting materials. semanticscholar.org

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis offers powerful and versatile strategies for the synthesis of oxazoles, often with high efficiency and selectivity.

Palladium-Catalyzed (Hetero)arylation of Oxazole Precursors

Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing pre-existing oxazole rings. Direct (hetero)arylation of ethyl oxazole-4-carboxylate with various (hetero)aryl halides (iodides, bromides, and chlorides) provides a direct route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.org The regioselectivity of these reactions can be controlled by the choice of phosphine (B1218219) ligands and solvents; polar solvents favor C-5 arylation, while nonpolar solvents promote C-2 arylation. organic-chemistry.org

Another palladium-catalyzed approach involves the sequential formation of C-N and C-O bonds from simple amides and ketones. This method utilizes a palladium acetate catalyst, a potassium persulfate oxidant, and a copper(II) bromide promoter to construct highly substituted oxazoles. organic-chemistry.org Furthermore, a palladium-catalyzed decarboxylative addition and cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles offers a single-step assembly of polysubstituted oxazoles. acs.org

| Catalyst System | Reactants | Product Type | Ref. |

| Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Amides and ketones | Highly substituted oxazoles | organic-chemistry.org |

| Palladium catalyst | Aromatic carboxylic acids and aliphatic nitriles | Polysubstituted oxazoles | acs.org |

| Palladium catalyst with phosphine ligands | Ethyl oxazole-4-carboxylate and (hetero)aryl halides | 2- and/or 5-(hetero)arylated oxazoles | organic-chemistry.org |

Copper-Catalyzed Cyclizations and Oxidative Cyclizations

Copper catalysis provides efficient pathways for oxazole synthesis through various cyclization strategies. A notable method involves the copper-catalyzed tandem oxidative cyclization of readily available starting materials, offering an attractive alternative for producing polysubstituted oxazoles under mild conditions. researchgate.net Another approach is a facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides, using air as the oxidant. nih.gov

Copper catalysts are also effective in the synthesis of benzimidazoles from o-bromoarylamines and nitriles, a reaction that can be performed under ligand-free conditions. nih.gov This methodology highlights the versatility of copper in facilitating the formation of five-membered heterocyclic rings. Additionally, a copper-catalyzed 5-endo-trig cyclization of ketoxime carboxylates has been developed for the synthesis of 2-arylpyrroles, demonstrating the broader applicability of copper in related heterocyclic syntheses. rsc.org

| Catalyst | Reactants | Reaction Type | Product | Ref. |

| Copper salts | Benzylamines and 1,3-dicarbonyls | Oxidative annulation | Functionalized oxazoles | researchgate.net |

| Copper catalyst | Alkenes and azides | Cascade reaction | 2,5-disubstituted oxazoles | nih.gov |

| CuI | o-bromoarylamines and nitriles | Ligand-free cyclization | Benzimidazoles | nih.gov |

Gold-Catalyzed Alkyne Oxidations Utilizing Nitriles

Gold catalysts have emerged as powerful tools for the synthesis of oxazoles through the activation of alkynes. A highly efficient intermolecular reaction involves the gold-catalyzed oxidation of terminal alkynes, which generates gold carbene intermediates. organic-chemistry.orgorganic-chemistry.orgnih.gov These intermediates then react with nitriles, which can serve as both a reactant and the solvent, in a [2+2+1] annulation to form 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is characterized by its mild reaction conditions and broad substrate scope. nih.gov

The choice of oxidant is crucial for the success of this transformation, with 8-methylquinoline (B175542) N-oxide being identified as an effective option. organic-chemistry.org The reaction tolerates a variety of functional groups, making it a versatile tool for the synthesis of complex oxazole-containing molecules. nih.gov Gold catalysis has also been employed in the dual annulation of azide-tethered internal alkynes with nitriles to produce oxazolo[4,5-c]quinolines. rsc.org

| Gold Catalyst | Reactants | Key Intermediate | Product | Ref. |

| Au(PPh₃)NTf₂ | Terminal alkyne, nitrile, oxidant | Gold carbene | 2,5-disubstituted oxazole | organic-chemistry.orgnih.gov |

| Gold catalyst | Azide-tethered internal alkyne, nitrile | - | Oxazolo[4,5-c]quinoline | rsc.org |

Rhodium(II)-Catalyzed Carbenoid Reactions with Nitriles

Rhodium(II) catalysts are highly effective in promoting the reaction of α-diazocarbonyl compounds with nitriles to form oxazoles. oup.comcapes.gov.br This reaction proceeds through the formation of a rhodium carbenoid, which then reacts with the nitrile to generate a nitrile ylide intermediate. oup.com This ylide can then undergo a 1,5-cyclization to afford the oxazole ring. oup.com

The choice of the rhodium catalyst's ligand can influence the reaction's efficiency, with rhodium(II) trifluoroacetamide (B147638) often being a superior catalyst. capes.gov.br This methodology allows for the synthesis of various functionalized oxazoles, including oxazole-4-sulfones, -phosphonates, and -nitriles. capes.gov.br The versatility of this approach is further demonstrated by the synthesis of multi-functionalized 4-styryl-5-methoxyoxazoles from the reaction of styryl diazoacetate with aryl oximes, catalyzed by dirhodium(II) acetate. nih.gov

| Catalyst | Diazo Compound | Nitrile/Oxime | Product | Ref. |

| Rh₂(OAc)₄ | α-diazocarbonyl compounds | Benzonitrile | 2,5-disubstituted oxazoles | oup.com |

| Rhodium(II) trifluoroacetamide | Diazo compounds | Nitriles | Oxazole-4-sulfones, -phosphonates, -nitriles | capes.gov.br |

| Dirhodium(II) acetate | Styryl diazoacetate | Aryl oximes | 4-styryl-5-methoxyoxazoles | nih.gov |

Radical Cascade Strategies for Oxazole Ring Assembly

Radical cascade reactions have been developed as a modular approach for the synthesis of five-membered heteroarenes like oxazoles from simple starting materials. rsc.orgnsf.govrsc.org This strategy often involves a tandem hydrogen atom transfer (HAT) mechanism. nsf.govrsc.org For instance, imidates, which can be generated in situ from alcohols and nitriles, can undergo a double C-H oxidation. rsc.orgnsf.gov This process is facilitated by imidate and acyloxy radicals, leading to a regioselective and chemoselective β-C-H bis-functionalization. rsc.orgnsf.gov

This tandem HAT sequence includes a β-C-H amination to form an oxazoline intermediate, which then undergoes aromatization to the final oxazole product. nsf.gov This approach is notable for its use of readily available feedstock reagents and its ability to streamline what would otherwise be a multi-step synthesis into a single, efficient operation. nsf.govrsc.org The scope of this radical cascade is broad, accommodating a variety of alcohols and nitriles with diverse electronic and steric properties. nsf.govresearchgate.net

| Key Strategy | Starting Materials | Key Intermediates | Product | Ref. |

| Tandem Hydrogen Atom Transfer (HAT) | Alcohols, Nitriles | Imidate and acyloxy radicals, oxazoline | Oxazoles | rsc.orgnsf.govrsc.org |

Photochemical Routes to Oxazole Derivatives

Photochemical methods offer a sustainable and often highly efficient means of synthesizing oxazole derivatives. researchgate.net These reactions typically proceed under mild conditions, leveraging light energy to drive transformations that might otherwise require harsh reagents or high temperatures.

A prominent photochemical strategy for oxazole synthesis is the photoisomerization of isoxazoles. ucd.ienih.gov This transformation proceeds via the absorption of UV light (200–330 nm), which induces homolysis of the O–N bond in the isoxazole (B147169) ring to form a key acyl azirine intermediate. nih.gov Subsequent rearrangement of this intermediate leads to the formation of the corresponding oxazole. The use of continuous flow reactors in conjunction with medium-pressure mercury lamps has been shown to be a scalable and practical approach for this photoisomerization, providing access to a variety of oxazole products in high yields and with short residence times. ucd.ienih.gov

Another innovative photochemical approach involves a three-component reaction for the construction of 2,4,5-trisubstituted oxazoles. rsc.orgrsc.org This visible-light-induced method utilizes simple and readily available starting materials: iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.orgrsc.org The reaction is initiated by the photo-generation of an α-phosphonium carbene, which triggers a cascade involving the formation and trapping of a carbenic phosphorus-nitrile hybrid ylide. rsc.org This catalyst- and additive-free transformation exhibits high efficiency and a broad substrate scope for synthesizing diverse and complex oxazoles. rsc.orgrsc.org

Recent advancements in photochemical synthesis have also highlighted the use of photoredox catalysis. researchgate.net These methods can proceed through energy transfer mechanisms or reductive quenching pathways, often employing photocatalysts to facilitate the desired transformations. researchgate.net

Table 1: Comparison of Photochemical Routes to Oxazoles

| Method | Key Features | Starting Materials | Conditions | Ref. |

| Isoxazole Photoisomerization | High atom economy, scalable | Isoxazoles | UV light (200-330 nm), often in flow reactors | ucd.ienih.gov |

| Three-Component Reaction | Catalyst- and additive-free, high efficiency | Iodonium-phosphonium hybrid ylides, carboxylic acids, nitriles | Visible light | rsc.orgrsc.org |

| Photoredox Catalysis | Utilizes photocatalysts, proceeds via various mechanisms | Varies depending on specific reaction | Light source, photocatalyst | researchgate.net |

Base-Mediated Condensation and Annulation Reactions

Base-mediated reactions represent a cornerstone of heterocyclic synthesis, providing versatile pathways to oxazole rings through the formation of key carbon-carbon and carbon-heteroatom bonds. thieme-connect.dechim.it These methods often involve the condensation of carbonyl compounds with a source of nitrogen and an additional carbon atom, followed by cyclization and dehydration. sigmaaldrich.com

A classic and adaptable method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino-ketones. This can be achieved using various dehydrating agents, including sulfuric acid or phosphorus pentoxide. The necessary β-acylamino ketones can be synthesized and then subjected to iodine-catalyzed cyclization, where the choice of base can selectively yield either oxazolines or, through subsequent dehydrogenation, oxazoles. acs.org

The van Leusen oxazole synthesis is another powerful base-mediated approach. This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base like potassium carbonate. organic-chemistry.org The use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the catalyst has been shown to facilitate this reaction, allowing for high yields and purity of 5-aryloxazoles with simple workup procedures. organic-chemistry.org

Furthermore, base-mediated annulation reactions provide a route to oxazoles. For instance, a base-induced transformation of 2-acyl-3-alkyl-2H-azirines can yield oxazoles through a deprotonation-initiated mechanism followed by nucleophilic addition. organic-chemistry.org Similarly, base-promoted reactions between N-acyl benzotriazoles and TosMIC have been developed. acs.org Aldol-type condensation reactions, which involve the reaction of an enolate with a carbonyl compound, are fundamental to many of these synthetic strategies. sigmaaldrich.comuzh.ch

Table 2: Selected Base-Mediated Oxazole Syntheses

| Reaction Name/Type | Key Reagents | Product Type | Ref. |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketones, Dehydrating agent | Substituted oxazoles | acs.org |

| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC), Base | 4,5-Disubstituted oxazoles | organic-chemistry.org |

| Azirine Transformation | 2-Acyl-3-alkyl-2H-azirines, Strong base | Substituted oxazoles | organic-chemistry.org |

| Condensation/Annulation | Nitriles, Aldehydes, Hydroxylamine (B1172632) | 3,5-Disubstituted 1,2,4-oxadiazoles (related heterocycles) | researchgate.net |

Post-Cyclization Functionalization Strategies for this compound

Once the oxazole ring is formed, the introduction of the specific ethyl and carbonitrile substituents at positions C-2 and C-5, respectively, is required to obtain this compound. This is often achieved through post-cyclization functionalization strategies.

Introduction of the Carbonitrile Group at C-5 of the Oxazole Ring

The introduction of a nitrile group at the C-5 position of the oxazole ring is a critical step. This can be accomplished through direct cyanation or by transforming a pre-existing functional group.

Direct Cyanation Approaches

Direct C-H cyanation offers an atom-economical route to introduce the carbonitrile group. Palladium-catalyzed methods have been developed for the cyanation of (hetero)aryl halides and have been extended to direct C-H functionalization. nih.govcommonorganicchemistry.com While direct C-5 cyanation of a pre-formed 2-ethyloxazole is a plausible route, the regioselectivity can be a challenge, as the C-2 position of the oxazole ring is often more acidic and thus more reactive towards deprotonation and subsequent functionalization. tandfonline.comsemanticscholar.org

Recent advances have focused on developing practical and general palladium-catalyzed cyanation methods for a wide range of (hetero)aryl halides using sources like zinc cyanide or potassium ferrocyanide. nih.govatlanchimpharma.com These methods often employ specific ligands to control reactivity and prevent catalyst poisoning by the cyanide source. nih.gov Photoredox catalysis using acridinium (B8443388) salts has also been demonstrated for the direct C-H cyanation of aromatic and heteroaromatic substrates using trimethylsilyl (B98337) cyanide (TMSCN). beilstein-journals.org

Transformation of Pre-existing Functional Groups to Nitriles at C-5

A more common and often more reliable strategy involves the introduction of a functional group at C-5 that can be subsequently converted to a nitrile.

One approach is the Sandmeyer-type reaction on a 5-aminooxazole derivative. The 5-amino group can be diazotized and then displaced by a cyanide nucleophile. The synthesis of 5-aminooxazole-4-carbonitriles has been reported, and the transformation of the nitrile group in these compounds into other functionalities has been studied. researchgate.netgrowingscience.com

Another versatile method is the transformation of a C-5 halogen. For instance, a 5-bromooxazole (B1343016) can be synthesized and then subjected to a palladium- or copper-catalyzed cyanation reaction. sci-hub.senih.gov The synthesis of 5-bromooxazoles has been achieved through methods like electrophilic bromination of a 2-TIPS protected oxazole. sci-hub.se

Furthermore, an aldehyde group at C-5 can be converted to a nitrile. This can be achieved through various methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration. The oxazoline precursor itself can be a useful intermediate, as it can be converted to other functional groups, including nitriles. acs.org

Introduction of the Ethyl Group at C-2 of the Oxazole Ring

The ethyl group at the C-2 position can be introduced either during the initial ring formation or by functionalization of a pre-formed oxazole.

Many classical oxazole syntheses, such as the Robinson-Gabriel synthesis, allow for the incorporation of the C-2 substituent from the starting materials. For example, using an appropriate propionyl-containing precursor would lead to a 2-ethyloxazole derivative.

Alternatively, a pre-formed oxazole can be functionalized at the C-2 position. The C-2 proton of the oxazole ring is the most acidic, making this position susceptible to deprotonation by a strong base like n-butyllithium, followed by quenching with an electrophile like ethyl iodide. tandfonline.comsemanticscholar.org

Palladium-catalyzed direct C-H arylation methods have been extensively studied for oxazoles, and similar strategies could potentially be adapted for alkylation. organic-chemistry.orgbeilstein-journals.org For example, regioselective C-2 arylation of ethyl oxazole-4-carboxylate has been achieved using specific phosphine ligands in nonpolar solvents. organic-chemistry.org After functionalization, the directing group at C-4 can be removed. organic-chemistry.orgorganic-chemistry.org

Table 3: Summary of Functionalization Strategies

| Target Group | Position | Method | Key Considerations | Ref. |

| Carbonitrile | C-5 | Direct C-H Cyanation | Regioselectivity can be challenging. | nih.govbeilstein-journals.org |

| Carbonitrile | C-5 | Transformation of Halogen | Requires synthesis of a 5-halooxazole intermediate. | sci-hub.senih.gov |

| Carbonitrile | C-5 | Transformation of Amine | Involves Sandmeyer-type reaction. | researchgate.net |

| Ethyl | C-2 | From Starting Materials | Incorporated during ring synthesis (e.g., Robinson-Gabriel). | acs.org |

| Ethyl | C-2 | Deprotonation/Alkylation | Utilizes the acidity of the C-2 proton. | tandfonline.comsemanticscholar.org |

| Ethyl | C-2 | Direct C-H Alkylation | Potential adaptation of direct arylation methods. | organic-chemistry.orgbeilstein-journals.org |

Regioselective Alkylation Methods

The synthesis of this compound can be achieved through the regioselective functionalization of a pre-formed oxazole ring. A prominent strategy involves the deprotonation of an oxazole derivative at a specific position, followed by quenching with an appropriate electrophile.

One effective approach utilizes a 2-(phenylsulfonyl)-1,3-oxazole as a versatile intermediate. nih.govresearchgate.net The synthesis proceeds in a two-step sequence. First, the C-5 position of the oxazole is metalated, typically using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by the introduction of the nitrile group using an electrophilic cyanide source such as trimethylsilyl cyanide (TMS-CN). nih.govnih.gov The phenylsulfonyl group at the C-2 position serves as an activating group and a leaving group. In the subsequent step, this sulfonyl group is displaced by an ethyl nucleophile, such as ethyllithium (B1215237) or an ethyl Grignard reagent, to yield the final 2,5-disubstituted oxazole. nih.gov This method provides a high degree of control over the substitution pattern.

Another method involves the deprotonation of 2-(methylthio)oxazole. acs.org This starting material can be regiospecifically deprotonated at the C5 position with n-BuLi in the presence of tetramethylethylenediamine (TMEDA). The resulting organometallic intermediate reacts efficiently with various electrophiles. For the synthesis of the target compound, this would involve quenching with a cyanating agent. The final step would involve the reductive removal of the methylthio group and subsequent introduction of the ethyl group at C2, although this multi-step process can be complex.

Modern metalation techniques using TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, allow for successive and highly regioselective metalations of the oxazole core, which can then react with various electrophiles. nih.govacs.org These methods are noted for the stability of the resulting organometallic species, which resist the ring fragmentation sometimes observed with C2-lithiated oxazoles. nih.gov

| Precursor | Step 1: Reagents for C5-Nitrile Introduction | Step 2: Reagents for C2-Ethyl Introduction | Typical Yields | Reference |

| 2-(Phenylsulfonyl)-1,3-oxazole | 1. LDA, THF, -78 °C; 2. TMS-CN | Ethyllithium or Ethylmagnesium bromide | Good | nih.gov |

| 2-(Methylthio)oxazole | 1. n-BuLi, TMEDA, -78 °C; 2. Cyanogen bromide | Reductive desulfurization, then C2-ethylation | Good to Excellent | acs.org |

| Oxazole | 1. TMPZnCl·LiCl; 2. Tos-CN (for nitrile) | 1. TMPMgCl·LiCl; 2. Ethyl iodide | Good | nih.gov |

Cross-Coupling Strategies for Ethyl Introduction

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds and are well-suited for introducing an ethyl group onto an oxazole ring. These methods typically involve the reaction of a halo-oxazole with an organometallic ethylating agent.

For the synthesis of this compound, a common precursor would be a 2-halo-oxazole-5-carbonitrile (where the halogen is typically bromine or iodine). This intermediate can be engaged in various cross-coupling reactions:

Suzuki Coupling: This reaction would involve coupling the 2-halo-oxazole with an ethylboronic acid or a potassium ethyltrifluoroborate salt in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). beilstein-journals.orgtandfonline.com The Suzuki reaction is known for its tolerance of a wide range of functional groups, making it suitable for a substrate containing a nitrile.

Negishi Coupling: This strategy employs an organozinc reagent, such as diethylzinc (B1219324) or ethylzinc (B8376479) chloride, as the coupling partner for the 2-halo-oxazole. arkat-usa.orgresearchgate.net Palladium catalysts, often with phosphine ligands, are used to facilitate the reaction. Negishi couplings are highly effective for sp²-sp³ bond formation.

Stille Coupling: While less common for simple alkyl groups due to the toxicity and cost of organotin reagents, a Stille coupling using ethyltributyltin (B101750) could also be envisioned.

Direct C-H Activation/Arylation: Modern methods also allow for the direct coupling of C-H bonds. While typically used for arylation, similar principles could be adapted. For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been shown to proceed with high regioselectivity at the C2 and C5 positions, indicating the feasibility of activating these sites for coupling. nih.govorganic-chemistry.org

The choice of coupling partner and reaction conditions is crucial for achieving high yields and preventing side reactions. The stabilization of the oxazole ring, sometimes with additives like CuI, can be beneficial in these coupling reactions. arkat-usa.org

| Coupling Reaction | Oxazole Precursor | Ethylating Agent | Catalyst/Ligand | Typical Conditions | Reference |

| Suzuki | 2-Bromo-oxazole-5-carbonitrile | Ethylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 90°C | beilstein-journals.org |

| Negishi | 2-Iodo-oxazole-5-carbonitrile | Diethylzinc | PdCl₂(dppf) | THF, 60°C | researchgate.net |

| Kumada | 2-Chloro-oxazole-5-carbonitrile | Ethylmagnesium bromide | Pd(OAc)₂/XPhos | Toluene, rt | beilstein-journals.org |

Multicomponent Reaction Approaches Leading to this compound Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. sci-hub.se This approach adheres to the principles of green chemistry by minimizing steps and waste.

A prominent MCR for oxazole synthesis is the van Leusen reaction , which traditionally involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com To generate the 2-ethyl-5-cyano substitution pattern, this reaction would require modification. A plausible route involves reacting propionaldehyde (to provide the ethyl group at C2) with an isocyanide precursor that can generate the C5-nitrile. For example, using an α-metalated isocyanide and quenching with a cyanating agent within the reaction sequence could potentially lead to the desired product.

Other MCR strategies that could be adapted include:

Iodine-Catalyzed Tandem Oxidative Cyclization: This method can produce 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino ketones. organic-chemistry.org By selecting appropriate starting materials, this metal-free approach could be tailored to synthesize the target compound.

Copper-Catalyzed Cascade Reactions: A copper-catalyzed reaction of terminal alkenes with azides has been developed to form 2,5-disubstituted oxazoles through a cascade of cycloaddition, ring cleavage, and oxidative cyclization steps. rsc.org

These MCRs often provide access to a diverse library of substituted oxazoles by varying the starting components.

| Reaction Name/Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-Substituted Oxazoles | mdpi.com |

| One-pot from Benzyl Halides | Benzyl halide, Acyl chloride, Cyanide salts | TEBAC (catalyst) | 2,5-Disubstituted Oxazoles | sci-hub.se |

| Iodine-Catalyzed Cyclization | Aromatic aldehyde, α-Amino ketone | I₂, TBHP, NaHCO₃ | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Copper-Catalyzed Cascade | Terminal alkene, Azide (B81097) | Copper catalyst, Air (oxidant) | 2,5-Disubstituted Oxazoles | rsc.org |

Microwave-Mediated and Flow Chemistry Techniques in Oxazole-Nitrile Synthesis

Modern synthetic technologies like microwave irradiation and continuous flow chemistry offer significant advantages for the synthesis of oxazole-nitrile compounds, including dramatically reduced reaction times, improved yields, and enhanced safety and scalability.

Microwave-Assisted Synthesis: Microwave heating can accelerate reactions by orders of magnitude compared to conventional heating. This has been successfully applied to the synthesis of various oxazole derivatives. rsc.orgtandfonline.com For instance, the van Leusen reaction of aldehydes with TosMIC to produce 5-substituted oxazoles proceeds efficiently under microwave irradiation, often in minutes rather than hours. nih.gov Similarly, the cyclization of nitriles with α-hydroxy esters to form 5-alkoxyoxazoles is significantly expedited by microwave assistance. nih.govacs.org These protocols are highly relevant for the synthesis of this compound, suggesting that both MCR and cyclization approaches could be optimized using this technology.

Flow Chemistry Techniques: Continuous flow chemistry involves pumping reagents through a network of tubes and reactors. This technique provides superior control over reaction parameters like temperature, pressure, and mixing, making it ideal for handling unstable intermediates and exothermic reactions safely. cinz.nzmdpi.com Flow chemistry has been employed for the efficient oxidation of oxazolines to oxazoles using a packed-bed reactor with manganese dioxide. cinz.nzrsc.org Furthermore, complex, multi-step syntheses of oxazole-containing natural products have been successfully implemented in continuous flow systems, avoiding the isolation of intermediates and reducing manual labor. mdpi.combeilstein-journals.org The synthesis of this compound could benefit from flow chemistry, particularly in a multi-step sequence where intermediates might be unstable or require purification, thereby streamlining the production process.

| Technology | Reaction Type | Advantage | Example | Reference |

| Microwave | Van Leusen Reaction | Reaction time reduced from hours to minutes; high yield. | Synthesis of 5-phenyl oxazole (96% yield in 8 min). | nih.gov |

| Microwave | Cyclization (Nitrile + α-triflyloxy ester) | Rapid access to diverse oxazoles with good yields (41-76%). | Synthesis of 5-alkoxyoxazoles. | nih.gov |

| Flow Chemistry | Oxidation (Oxazoline to Oxazole) | Safe, scalable, easy product isolation. | Oxidation using a packed MnO₂ reactor. | cinz.nz |

| Flow Chemistry | Multi-step Synthesis | Avoids isolation of unstable intermediates; integrated process. | Three-step synthesis of 2-(azidomethyl)oxazoles. | beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of 2 Ethyloxazole 5 Carbonitrile

Reactivity of the Oxazole (B20620) Heterocycle in the Presence of Ethyl and Carbonitrile Substituents

The oxazole ring is an aromatic heterocycle characterized by a π-electron system that is generally electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. semanticscholar.org This inherent electron deficiency makes the unsubstituted oxazole ring relatively unreactive towards electrophiles but susceptible to nucleophilic attack, often leading to ring cleavage. pharmaguideline.com The presence of substituents dramatically modulates this reactivity. numberanalytics.com

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole ring is generally difficult unless an activating, electron-releasing group is present. pharmaguideline.com The preferred site of attack on an unsubstituted oxazole is typically the C4 position, followed by C5, with C2 being the least reactive. pharmaguideline.com

The reactivity of 2-Ethyloxazole-5-carbonitrile towards electrophiles is a balance of opposing electronic effects from its substituents.

2-Ethyl Group: As an alkyl group, the 2-ethyl substituent is electron-donating through an inductive effect. This effect increases the electron density of the oxazole ring, making it more susceptible to electrophilic attack than the unsubstituted parent ring. numberanalytics.comtandfonline.com Electron-donating groups generally activate the oxazole ring toward electrophilic assault. tandfonline.comderpharmachemica.com

5-Carbonitrile Group: The carbonitrile (cyano) group is a potent electron-withdrawing group due to both induction and resonance effects. It strongly deactivates the ring towards electrophilic substitution by reducing the electron density across the heterocyclic system. numberanalytics.com

The net effect is a significantly deactivated ring system compared to a simple 2-alkyloxazole. Electrophilic substitution, if it occurs, would require harsh reaction conditions. The deactivating effect of the nitrile group likely dominates, making such reactions challenging.

The directing effects of the substituents determine the position of electrophilic attack.

The 2-ethyl group directs incoming electrophiles primarily to the C4 and C5 positions.

The 5-carbonitrile group , being a meta-director in typical aromatic systems, deactivates the ortho (C4) and para (C2) positions.

In this compound, the most likely site for electrophilic attack is the C4 position . The 2-ethyl group activates this position, while the 5-carbonitrile group deactivates it to a lesser extent than the C2 position. MO calculations on substituted oxazoles generally indicate that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack. clockss.org Vilsmeier-Haack formylation, a type of electrophilic substitution, has been observed to occur at the C4 position in similarly substituted oxazoles. clockss.orgfunctmaterials.org.ua

Table 1: Predicted Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity | Directing Preference |

|---|---|---|---|---|

| 2-Ethyl | C2 | Electron-Donating (Inductive) | Activating | C4, C5 |

| 5-Carbonitrile | C5 | Electron-Withdrawing (Inductive & Resonance) | Deactivating | C4 (meta to CN) |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are generally rare for the oxazole ring itself and often require the presence of a good leaving group or activating substituents. semanticscholar.orgtandfonline.com In many cases, nucleophilic attack leads to cleavage of the fragile oxazole ring rather than substitution. pharmaguideline.com

The 5-carbonitrile group plays a crucial role in activating the oxazole ring for nucleophilic attack. Its strong electron-withdrawing nature significantly lowers the electron density of the ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. numberanalytics.comvulcanchem.com

The most electron-deficient carbon atom in the oxazole ring is C2, followed by C5 and C4. semanticscholar.org The presence of the electron-withdrawing carbonitrile group at C5 further enhances the electrophilicity of the C2 and C4 positions. Theoretical studies on cyano-substituted oxazoles predict that the C2 position is the most favored site for nucleophilic attack due to it having the maximum positive charge. scispace.com

The outcome of a nucleophilic attack on this compound depends on the nature of the nucleophile, the reaction conditions, and which ring atom is attacked.

Substitution: A direct nucleophilic aromatic substitution (SNAr) is most plausible if there were a suitable leaving group at the C2 position. Halogen atoms at the C2 position of an oxazole ring, for instance, can be displaced by nucleophiles. pharmaguideline.comtandfonline.com In the absence of a leaving group, direct substitution is less likely.

Ring Cleavage: This is a very common pathway for oxazoles upon nucleophilic attack. pharmaguideline.com

Attack at C2: Attack by a nucleophile at the C2 position can lead to the formation of a 2-lithio-oxazole if a strong base like organolithium is used. These intermediates are often unstable and can decompose to open-chain isocyanides. pharmaguideline.com

Attack at other positions: Nucleophilic addition to other positions can also initiate ring-opening sequences. For example, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Oxidation or reduction reactions also frequently result in ring cleavage. pharmaguideline.comresearchgate.net

Given the presence of the activating 5-carbonitrile group, this compound is expected to be more prone to nucleophilic attack than simple alkyl-oxazoles. However, this attack is highly likely to result in the cleavage of the oxazole ring, leading to various acyclic or rearranged products rather than a simple substitution product.

Table 2: Predicted Pathways for Nucleophilic Attack on this compound

| Site of Attack | Driving Factor | Likely Outcome |

|---|---|---|

| C2 | Highest electrophilicity, influenced by both N and O atoms. semanticscholar.orgscispace.com | High probability of ring cleavage to form an isonitrile intermediate. pharmaguideline.com Substitution possible if a leaving group were present. |

| C4 | Activated by 5-carbonitrile group. | Ring cleavage. |

| C5 | Direct attack on the carbon of the nitrile group. | Potential for hydrolysis or addition to the nitrile, which may or may not be followed by ring cleavage. |

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic chemistry, enabling the construction of complex ring systems. The oxazole ring, particularly when substituted, can participate as a component in these reactions, showcasing its versatile reactivity.

The oxazole ring possesses a furan-like oxygen atom at the 1-position, which imparts a diene-type character to the molecule. pharmaguideline.com This allows oxazoles to act as 1,3-dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. tandfonline.comwikipedia.orgiitk.ac.insigmaaldrich.com This reaction involves the interaction of the 4π-electron system of the oxazole (the diene) with a 2π-electron system of a "dienophile" to form a six-membered ring. wikipedia.orgsigmaaldrich.com

The reactivity of the oxazole as a diene is significantly influenced by its substituents. Electron-donating groups on the oxazole ring enhance its Highest Occupied Molecular Orbital (HOMO) energy, facilitating the reaction with dienophiles. pharmaguideline.com Conversely, the presence of an electron-withdrawing group like the 5-carbonitrile in this compound would typically decrease the ring's electron density, making it less reactive in normal-electron-demand Diels-Alder reactions. However, activation of the oxazole nitrogen with Brønsted or Lewis acids can facilitate the reaction by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govscilit.com The initial cycloadducts formed from these reactions are often unstable and can undergo subsequent transformations, such as elimination of water or other small molecules, to yield highly substituted pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comresearchgate.net

The versatility of the oxazole core in Diels-Alder reactions is demonstrated by its ability to react with a wide array of dienophiles. pharmaguideline.comresearchgate.net

Alkenes: Olefinic dienophiles react with oxazoles to produce pyridine derivatives. tandfonline.com The reaction proceeds through an initial bicyclic adduct which then aromatizes, often with the loss of a molecule like water, to form the stable pyridine ring. The reaction is most effective with electron-deficient alkenes. researchgate.net

Alkynes: When alkynes are used as dienophiles, the reaction with oxazoles leads to the formation of furan derivatives. pharmaguideline.comresearchgate.net Similar to the reaction with alkenes, an initial, unstable adduct is formed which rearranges to the aromatic furan ring system. The electrophilic nature of alkynes makes them suitable partners for cycloaddition with the electron-rich oxazole diene system. msu.edu

Benzynes: Benzynes are highly reactive and unstable intermediates that can also serve as potent dienophiles in reactions with oxazoles. pharmaguideline.com The cycloaddition with benzyne (B1209423) would lead to the formation of quinoline (B57606) or isoquinoline (B145761) derivatives after the characteristic elimination and aromatization steps.

The general reactivity pattern in these Diels-Alder reactions often follows the principle of inverse-electron-demand, where the electron-rich oxazole reacts with an electron-poor dienophile. However, as noted, reaction conditions can be tuned to promote reactions that might otherwise be sluggish. nih.govscilit.com

Organometallic Reactions and Metallation at the Oxazole Core

The functionalization of the oxazole ring can be effectively achieved through organometallic intermediates. Metallation, the process of replacing a hydrogen atom with a metal, creates a nucleophilic carbon center that can react with various electrophiles. researchgate.net

Deprotonation of oxazoles typically occurs at the C2 position, which is the most acidic and electron-deficient site. pharmaguideline.comwikipedia.org However, the resulting 2-lithiooxazoles are often unstable and can undergo electrocyclic ring-opening to form open-chain isocyanides. pharmaguideline.comdntb.gov.ua To circumvent this instability, strategies such as complexation with borane (B79455) have been developed to stabilize the lithiated intermediate. dntb.gov.ua

For this compound, the C2 position is substituted with an ethyl group. Therefore, metallation would need to target other positions on the ring. While the C5 position is occupied by the carbonitrile group, direct metallation at the C4 position is a possibility, although less favored than at C2. semanticscholar.org Alternatively, halogen-metal exchange reactions provide a route to functionalize specific positions if a halogenated precursor is available. researchgate.net Once formed, these organometallic oxazole derivatives (e.g., organolithium or organozinc compounds) can participate in cross-coupling reactions like Negishi or Suzuki couplings to introduce new carbon-carbon bonds. researchgate.net

Table 1: General Reactivity of Metallated Oxazoles

| Position of Metallation | Stability of Intermediate | Subsequent Reactions | Products |

|---|---|---|---|

| C2 (unsubstituted) | Generally unstable, ring-opens | Trapping with electrophiles | Diverse 2-substituted oxazoles |

| C2 (via borane complex) | Stabilized against ring-opening | Reaction with various electrophiles | 2-substituted oxazoles |

| C4/C5 (via halogen-metal exchange) | Generally stable | Cross-coupling (e.g., Negishi, Suzuki) | 4- or 5-substituted oxazoles |

Oxidation and Reduction Chemistry of the Oxazole Ring

The oxazole ring exhibits susceptibility to both oxidation and reduction, often leading to ring-opening or transformation into other cyclic structures.

Oxidation: Oxazole rings are generally prone to oxidation, which can lead to ring cleavage. pharmaguideline.comtandfonline.com Oxidizing agents like potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com In some cases, oxidation can occur at a specific carbon atom. For instance, studies on substituted 2H-oxazoles (lacking a substituent at C2) have shown that enzymatic oxidation by aldehyde oxidase can occur at the C2 position to form a 2-oxazolone, which is a cyclic carbamate. nih.gov While this compound has a C2-substituent, the potential for oxidation at other ring positions or on the ethyl group exists, though specific data is limited. N-oxides can also be formed from substituted oxazoles. pharmaguideline.com

Reduction: Reduction of the oxazole ring typically results in ring-opened products or the formation of less saturated oxazoline (B21484) structures. tandfonline.comsemanticscholar.org For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.comsemanticscholar.org Electrochemical reduction has also been studied, with the reaction occurring at the C2 position in protic solvents. semanticscholar.org However, an alkyl group at the C2 position, such as the ethyl group in this compound, is reported to be resistant to reduction at a dropping mercury electrode. tandfonline.comsemanticscholar.org

Reactivity and Derivatization of the 5-Carbonitrile Group

The carbonitrile (nitrile) group at the C5 position is a versatile functional group that provides a key site for derivatization, distinct from the reactivity of the oxazole ring itself.

One of the most important reactions of nitriles is their participation in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles. nih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) (like sodium azide or trimethylsilyl (B98337) azide) to the carbon-nitrogen triple bond of the nitrile. nih.govscielo.org.za

The reaction between an oxazole-carbonitrile and an azide source yields an oxazolyl-tetrazole, a compound class of significant interest in medicinal chemistry due to the tetrazole ring being a common bioisostere for a carboxylic acid group. nih.gov The reaction is often facilitated by catalysts, such as zinc salts, dibutyltin (B87310) oxide, or various Lewis acids, to enhance the electrophilicity of the nitrile carbon. scielo.org.zascilit.com Electron-withdrawing groups on the nitrile generally facilitate the cycloaddition. nih.gov Given that the oxazole ring can be electron-withdrawing, this should favor the reaction for this compound.

Table 2: Conditions for Tetrazole Formation from Organic Nitriles

| Azide Source | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Zinc Salts (e.g., ZnBr₂) | Water | Reflux | High |

| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | - | Heat | High |

| Sodium Azide (NaN₃) | Nano-TiCl₄·SiO₂ | DMF | Reflux | Good |

| Sodium Azide (NaN₃) | L-proline | DMSO | 120 °C | High |

This table represents general conditions reported for the synthesis of 5-substituted 1H-tetrazoles from various organic nitriles. scielo.org.zascilit.comorganic-chemistry.org

Nucleophilic Additions to the Carbonitrile Group

The carbon-nitrogen triple bond in the nitrile functionality is a key site for nucleophilic attack. Strong nucleophiles can add directly to the electrophilic carbon, leading to the formation of an intermediate imine anion. libretexts.orgucalgary.ca This intermediate can then be protonated and may undergo further reactions, such as hydrolysis, upon workup.

A prominent example of nucleophilic addition to nitriles is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). The Grignard reagent adds to the nitrile carbon to form an imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation and the synthesis of ketones from nitriles. masterorganicchemistry.com In the case of this compound, this reaction would lead to the formation of a 5-acyl-2-ethyloxazole derivative.

Table 1: Nucleophilic Addition of Grignard Reagents to this compound

| Reactant | Reagent | Intermediate | Product |

| This compound | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ (Aqueous acid workup) | Iminium ion | 1-(2-Ethyloxazol-5-yl)-1-alkanone (Ketone) |

This table illustrates the general transformation of this compound upon reaction with a Grignard reagent, followed by acidic hydrolysis to yield a ketone. The specific ketone formed depends on the 'R' group of the Grignard reagent used.

The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting imine intermediate to the corresponding ketone. masterorganicchemistry.com This pathway is a well-established method for the synthesis of ketones from nitrile precursors. libretexts.org

Hydrolysis and Reduction Transformations of the Nitrile Functionality

The nitrile group of this compound can be readily converted into other key functional groups, such as carboxylic acids and primary amines, through hydrolysis and reduction reactions, respectively.

Hydrolysis:

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages, first yielding an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon, forming an imine anion that is subsequently protonated. libretexts.org

For this compound, complete hydrolysis under aqueous acidic or basic conditions will yield 2-Ethyloxazole-5-carboxylic acid. The intermediate in this reaction is 2-Ethyloxazole-5-carboxamide.

Table 2: Hydrolysis of this compound

| Starting Material | Reagents/Conditions | Intermediate | Final Product |

| This compound | H₃O⁺ (aq), heat or OH⁻ (aq), heat | 2-Ethyloxazole-5-carboxamide | 2-Ethyloxazole-5-carboxylic acid |

This table outlines the hydrolysis pathway of this compound to its corresponding carboxylic acid, a reaction that can be performed under either acidic or basic conditions.

Reduction:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting dianion and yield the primary amine. libretexts.org The reduction of this compound with LiAlH₄ would produce (2-Ethyloxazol-5-yl)methanamine.

Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBALH). DIBALH adds a single hydride to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this complex yields an aldehyde. libretexts.org This allows for the synthesis of 2-Ethyloxazole-5-carbaldehyde from this compound.

Table 3: Reduction of this compound

| Starting Material | Reagent | Product | Product Class |

| This compound | 1. LiAlH₄ 2. H₂O | (2-Ethyloxazol-5-yl)methanamine | Primary Amine |

| This compound | 1. DIBALH 2. H₂O | 2-Ethyloxazole-5-carbaldehyde | Aldehyde |

This table summarizes the key reduction transformations of the nitrile group in this compound, leading to the formation of either a primary amine or an aldehyde depending on the reducing agent employed.

Theoretical and Computational Chemistry of 2 Ethyloxazole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics. For 2-Ethyloxazole-5-carbonitrile, these calculations can elucidate its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules like this compound. DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy structure of the molecule.

Studies on similar heterocyclic compounds demonstrate that DFT methods, such as B3LYP with a basis set like 6-311G(d,p), can accurately reproduce experimental structural data. nih.govresearchgate.net For this compound, these calculations would reveal the planarity of the oxazole (B20620) ring and the spatial orientation of the ethyl and carbonitrile substituents. Furthermore, DFT is used to calculate thermodynamic properties such as the heat of formation, which provides a quantitative measure of the molecule's stability. researchgate.net Vibrational frequency calculations can also be performed to confirm that the optimized geometry is a true energy minimum and to predict its infrared and Raman spectra. researchgate.net

Table 1: Properties of this compound Elucidated by DFT Calculations

| Property | Description |

|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. |

| Electronic Energy | The total energy of the molecule, used to assess stability and reaction energies. |

| Thermodynamic Data | Includes enthalpy, entropy, and Gibbs free energy, crucial for predicting reaction spontaneity. |

| Vibrational Frequencies | Corresponds to infrared and Raman spectral peaks, used for structural confirmation. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.govchemrxiv.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution within a molecule. rsc.org The MEP surface allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. chemrxiv.org

For this compound, an MEP analysis would highlight specific reactive sites:

Negative Potential Regions (Red/Yellow): These electron-rich areas are expected to be located around the electronegative nitrogen and oxygen atoms of the oxazole ring and the nitrogen atom of the nitrile group. researchgate.net These sites are the most likely points for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential Regions (Blue): These electron-deficient areas are typically found around the hydrogen atoms of the ethyl group and certain parts of the carbon framework, indicating sites susceptible to attack by nucleophiles.

MEP analysis serves as a powerful predictor for intermolecular interactions and the initial steps of chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com

In the context of this compound:

HOMO: The distribution of the HOMO would indicate the most probable sites for electrophilic attack. The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests greater reactivity as a nucleophile.

LUMO: The distribution of the LUMO would show the most likely sites for nucleophilic attack. cureffi.org The energy of the LUMO is related to the electron affinity; a lower LUMO energy indicates a greater propensity to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

FMO analysis is instrumental in predicting the outcomes of various reactions, including pericyclic reactions and nucleophile-electrophile interactions. wikipedia.org

Table 2: FMO Theory Parameters for Reactivity Prediction

| Parameter | Significance in this compound |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | Difference between E(LUMO) and E(HOMO); indicates chemical reactivity and stability. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a cornerstone for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Computational methods, particularly DFT, are employed to locate the geometry of the transition state and calculate its energy. rsc.org

For a reaction involving this compound, such as its synthesis via a cyclization reaction or its subsequent functionalization, transition state analysis would be crucial. The process involves:

Locating the TS structure: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.

Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation barrier. A lower barrier indicates a faster reaction.

Vibrational Analysis: A true transition state is confirmed by the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate.

This analysis provides quantitative data on reaction kinetics and helps to understand the factors that control the reaction rate.

Mapping a reaction pathway involves computationally tracing the entire course of a reaction from reactants to products. rsc.org This generates an energetic profile, or reaction coordinate diagram, which plots the energy of the system against the progress of the reaction.

For this compound, this approach could be applied to understand its formation or reactivity. The energetic profile would visualize:

Reactants and Products: The relative energies of the starting materials and final products, indicating whether the reaction is exothermic or endothermic.

Intermediates: The presence of any stable or transient intermediates that form during the reaction.

Transition States: The energy barriers connecting reactants, intermediates, and products.

By comparing the energetic profiles of different possible pathways, computational modeling can determine the most favorable reaction mechanism. This detailed understanding is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

The examination of this compound through the lens of theoretical and computational chemistry offers profound insights into its intrinsic molecular properties and reactivity. By employing computational models, it is possible to predict and rationalize the molecule's behavior in chemical reactions, particularly concerning regioselectivity and chemoselectivity. This section delves into the computational predictions of the molecule's reactivity and elucidates the electronic and steric influences of its substituents.

Computational Prediction of Regioselectivity and Chemoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions. For this compound, methods such as Density Functional Theory (DFT) can be utilized to model its electronic structure and predict the most likely sites for electrophilic and nucleophilic attack.

The oxazole ring is known to have a specific reactivity pattern. Generally, electrophilic substitution on the oxazole ring is favored at the C5 position. However, the presence of substituents significantly modulates this reactivity. In the case of this compound, the ethyl group at the C2 position is an electron-donating group, which tends to activate the ring towards electrophilic attack. Conversely, the carbonitrile group at the C5 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

Computational models can predict the regioselectivity of reactions such as halogenation, nitration, and acylation. By calculating the electron density at various positions on the oxazole ring, it is possible to determine the most nucleophilic and electrophilic sites. For instance, the calculated electrostatic potential map would indicate regions of high electron density, which are susceptible to electrophilic attack, and regions of low electron density, which are prone to nucleophilic attack.

In electrophilic aromatic substitution, the site of attack is often correlated with the calculated HOMO (Highest Occupied Molecular Orbital) electron densities. For this compound, DFT calculations would likely show that the electron-donating ethyl group at C2 increases the electron density of the ring, while the electron-withdrawing carbonitrile group at C5 decreases it, particularly at the C4 and C5 positions. This interplay of substituent effects is crucial in determining the ultimate regioselectivity. While electrophilic attack is generally favored at C5 in unsubstituted oxazoles, the presence of the deactivating carbonitrile group at this position makes an attack at the C4 position a competing possibility.

Chemoselectivity, the preference for reaction at one functional group over another, can also be predicted. For instance, in a reaction involving both the carbonitrile group and the oxazole ring, computational models can help determine which site is more reactive under specific conditions.

A hypothetical data table summarizing the predicted regioselectivity for an electrophilic aromatic substitution reaction on this compound, based on DFT calculations, is presented below.

| Reaction Type | Predicted Major Regioisomer | Theoretical Rationale |

| Bromination | 4-Bromo-2-ethyloxazole-5-carbonitrile | The C5 position is deactivated by the electron-withdrawing cyano group, making the C4 position the most electron-rich and thus the most favorable site for electrophilic attack. |

| Nitration | 4-Nitro-2-ethyloxazole-5-carbonitrile | Similar to bromination, the directing effects of the substituents favor electrophilic attack at the C4 position. |

| Friedel-Crafts Acylation | No reaction or low yield | The oxazole ring is generally not reactive enough for Friedel-Crafts reactions, and the deactivating effect of the cyano group further inhibits this reaction. |

Understanding the Electronic and Steric Influence of Ethyl and Carbonitrile Substituents

The reactivity of this compound is fundamentally governed by the electronic and steric properties of its ethyl and carbonitrile substituents.

Electronic Influence:

The ethyl group at the C2 position is an alkyl group and acts as an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the oxazole ring, thereby activating it towards electrophilic attack and increasing the basicity of the nitrogen atom.

In contrast, the carbonitrile (cyano) group at the C5 position is a potent electron-withdrawing group (EWG). It exerts a strong -I (inductive) and -M (mesomeric or resonance) effect. The -M effect delocalizes the π-electrons of the ring towards the nitrogen atom of the cyano group, significantly reducing the electron density of the oxazole ring. This deactivating effect is most pronounced at the C4 and C5 positions.

The opposing electronic effects of the ethyl and carbonitrile groups create a "push-pull" system within the molecule. The electron-donating ethyl group "pushes" electron density into the ring, while the electron-withdrawing carbonitrile group "pulls" electron density out of it. This electronic push-pull character can lead to interesting chemical properties and reactivity patterns.

Steric Influence:

The ethyl group at the C2 position also exerts a steric effect. While not excessively bulky, it can hinder the approach of reagents to the adjacent nitrogen atom (N3) and the C2 position itself. This steric hindrance can influence the chemoselectivity of reactions involving coordination to the nitrogen atom or attack at the C2 position. For example, in reactions where the nitrogen atom acts as a Lewis base, the ethyl group may sterically disfavor the coordination of bulky Lewis acids.

The carbonitrile group is linear and generally considered to have a minimal steric profile. Its influence on reactivity is predominantly electronic.

The combined electronic and steric effects of the substituents on the reactivity of this compound are summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Influence on Reactivity |

| Ethyl | C2 | Electron-donating (+I) | Moderate steric hindrance | Activates the ring towards electrophilic attack, increases basicity of N3, may hinder reactions at N3 and C2. |

| Carbonitrile | C5 | Electron-withdrawing (-I, -M) | Minimal | Deactivates the ring towards electrophilic attack, particularly at C4 and C5, and decreases the basicity of N3. |

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of oxazole-nitriles provide key information for structural verification. The chemical shifts are influenced by the electronic environment of each nucleus, including the electronegativity of the nitrogen and oxygen atoms in the oxazole (B20620) ring and the electron-withdrawing nature of the nitrile group.

In the ¹H NMR spectrum of 2-Ethyloxazole-5-carbonitrile, the single proton on the oxazole ring (H-4) is expected to appear as a singlet in the aromatic region. The ethyl group at the C-2 position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent heterocyclic ring.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the nitrile group (C≡N) typically appears in a distinct region of the spectrum, around 115-125 ppm. organicchemistrydata.org The carbons of the oxazole ring (C-2, C-4, and C-5) have characteristic shifts reflecting their position within the heterocycle. For instance, C-2 and C-5, being bonded to heteroatoms, are generally shifted downfield compared to C-4. biointerfaceresearch.com The carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum. researchgate.net While specific data for this compound is not widely published, analysis of related 2-substituted oxazole-carbonitriles allows for the prediction of chemical shift ranges. iaea.orgresearchgate.netgrowingscience.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-4 | ¹H | 7.5 - 8.0 | Singlet (s) | N/A | The sole proton on the oxazole ring, deshielded by the ring current and adjacent nitrile group. |

| -CH₂- (ethyl) | ¹H | 2.8 - 3.2 | Quartet (q) | ~7.5 | Methylene protons of the ethyl group, adjacent to the C-2 of the oxazole ring. |

| -CH₃ (ethyl) | ¹H | 1.3 - 1.6 | Triplet (t) | ~7.5 | Methyl protons of the ethyl group. |

| C-2 | ¹³C | 160 - 165 | Singlet | N/A | Quaternary carbon attached to oxygen, nitrogen, and the ethyl group. |

| C-4 | ¹³C | 130 - 135 | Singlet | N/A | Protonated carbon of the oxazole ring. |

| C-5 | ¹³C | 110 - 115 | Singlet | N/A | Quaternary carbon attached to oxygen and the nitrile group. |

| -C≡N | ¹³C | 115 - 120 | Singlet | N/A | Carbon of the nitrile functional group. organicchemistrydata.org |

| -CH₂- (ethyl) | ¹³C | 20 - 25 | Singlet | N/A | Methylene carbon of the ethyl group. |

| -CH₃ (ethyl) | ¹³C | 10 - 15 | Singlet | N/A | Methyl carbon of the ethyl group. |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules. ipb.ptdissertation.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbons to which they are attached. It would show a correlation between the H-4 signal and the C-4 signal, and correlations for the protons and carbons of the ethyl group, definitively assigning these resonances. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. mdpi.comscielo.br For this compound, key HMBC correlations would be expected between:

The methylene protons of the ethyl group and the C-2 of the oxazole ring.

The H-4 proton and the C-2, C-5, and nitrile carbons.

The methylene protons and C-4. These correlations would piece together the entire molecular framework, confirming the substitution pattern on the oxazole ring.

EXSY (Exchange Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These techniques are used to study dynamic processes like chemical exchange or to determine spatial proximity between protons. While less critical for a simple, rigid molecule like this, NOESY could confirm through-space proximity between the ethyl group protons and the H-4 proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS is a vital technique that provides the exact mass of a molecule with very high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental composition. nih.govspectroscopyonline.com For this compound (C₆H₆N₂O), the calculated exact mass of the molecular ion [M+H]⁺ would be used to confirm the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. clockss.orgresearchgate.net In electron ionization (EI) mass spectrometry, the molecular ion of an oxazole derivative typically undergoes characteristic fragmentation. clockss.orgwiley.com Common fragmentation pathways for oxazoles include the loss of carbon monoxide (CO) or the cleavage of the ring to lose a nitrile species (R-CN). clockss.org For this compound, one might expect to see fragment ions corresponding to the loss of the ethyl group, CO, or HCN, which helps to corroborate the proposed structure.

Table 2: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Note |

| [M]⁺ | C₆H₆N₂O | 122.0480 | Molecular Ion |

| [M+H]⁺ | C₆H₇N₂O | 123.0553 | Protonated molecule, commonly observed in ESI or CI techniques. |

| [M-C₂H₅]⁺ | C₄HN₂O | 93.0138 | Loss of the ethyl group from the molecular ion. |

| [M-CO]⁺∙ | C₅H₆N₂ | 94.0531 | Loss of carbon monoxide, a common fragmentation for oxazoles. clockss.org |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.in